2,6-Diaminopyrimidin-4-ol sulfuric acid hydrate
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Overview
Description
2,6-Diaminopyrimidin-4-ol sulfuric acid hydrate is a chemical compound with the molecular formula C4H6N4O·H2SO4·H2O. It is known for its fluorescent properties and has been shown to have potent antitumor activity. This compound is a significant inhibitor of tumor necrosis factor-α (TNF-α) and has demonstrated effectiveness in animal models for myocardial infarction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminopyrimidin-4-ol sulfuric acid hydrate typically involves the reaction of 2,6-diaminopyrimidin-4-ol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrate form. The compound is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and the compound is produced in bulk quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Diaminopyrimidin-4-ol sulfuric acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2,6-Diaminopyrimidin-4-ol sulfuric acid hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Acts as an inhibitor of TNF-α, making it useful in studying inflammatory pathways.
Medicine: Demonstrates antitumor activity and is used in research on cancer treatments.
Industry: Employed in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2,6-Diaminopyrimidin-4-ol sulfuric acid hydrate involves its interaction with specific molecular targets. The compound binds to the hydroxyl group of cyclic adenosine monophosphate (cAMP) levels, inhibiting TNF-α and inducing apoptosis in cancer cells. This mechanism is crucial for its antitumor activity and its role in reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Similar in structure but lacks the hydroxyl group.
6-Amino-4-hydroxy-2-methylpyrimidine: Contains a methyl group instead of an amino group.
4,6-Diamino-2-hydroxypyrimidine: Similar but with different substitution patterns.
Uniqueness
2,6-Diaminopyrimidin-4-ol sulfuric acid hydrate is unique due to its combination of amino and hydroxyl groups, which contribute to its potent biological activities and fluorescent properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H10N4O6S |
---|---|
Molecular Weight |
242.21 g/mol |
IUPAC Name |
2,4-diamino-1H-pyrimidin-6-one;sulfuric acid;hydrate |
InChI |
InChI=1S/C4H6N4O.H2O4S.H2O/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4;/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4);1H2 |
InChI Key |
QAJRWAYLHLBMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
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